molecular formula C20H25N3O2 B5144841 (4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine

(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine

Cat. No. B5144841
M. Wt: 339.4 g/mol
InChI Key: WZMPHVIEYVVAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine, also known as IPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of phenethylamines and has been found to exhibit promising results in various studies.

Mechanism of Action

The mechanism of action of (4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2 and LOX enzymes. It also exhibits antitumor properties by inducing apoptosis in cancer cells. Moreover, it has been found to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using (4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine in lab experiments is its potential therapeutic properties. It has shown promise in the treatment of various diseases, which makes it an attractive candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on (4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine. One potential area of research is the development of new drugs based on (4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine that can be used to treat various diseases. Another area of research is the investigation of its effects on different neurotransmitters and enzymes to gain a better understanding of its mechanism of action. Moreover, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine involves the reaction of 2-nitro-5-(1-pyrrolidinyl)aniline with 4-isopropylbenzyl chloride in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. In addition, it has shown promise in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-nitro-N-[(4-propan-2-ylphenyl)methyl]-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15(2)17-7-5-16(6-8-17)14-21-19-13-18(22-11-3-4-12-22)9-10-20(19)23(24)25/h5-10,13,15,21H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMPHVIEYVVAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine

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